(E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid
Overview
Description
(E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid is an organic compound featuring a furan ring substituted with a 3-chlorophenyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Substitution with 3-Chlorophenyl Group: The furan ring is then substituted with a 3-chlorophenyl group using electrophilic aromatic substitution reactions.
Formation of Acrylic Acid Moiety: The final step involves the formation of the acrylic acid moiety through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-diones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-diones
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines and pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: Another furan derivative with different substituents.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound with similar functional groups but different core structure.
Uniqueness
(E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid is unique due to its specific combination of a furan ring, 3-chlorophenyl group, and acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
(E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.
Compound Overview
- Molecular Formula : C₁₃H₉ClO₃
- Molecular Weight : 248.66 g/mol
- Structural Features : The compound features a furan ring and a chlorophenyl group, which are known to influence its biological interactions and activities.
Synthesis Methods
Several synthetic routes have been developed for this compound, which include:
- Condensation Reactions : Utilizing furan derivatives with malonic acid.
- Esterification : Converting the synthesized acids into their ester forms for enhanced solubility and bioactivity .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown its effectiveness against:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans
In vitro tests indicated a minimum inhibitory concentration (MIC) as low as 0.22 μg/mL for some derivatives, showcasing its potential as an antimicrobial agent .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The furan ring and chlorophenyl group enhance binding affinity to enzymes and receptors involved in microbial growth and replication processes. Notably, the compound has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), both critical for bacterial survival .
Comparative Biological Activity
To contextualize the biological activity of this compound, a comparison with related compounds is useful:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
(E)-3-(5-(4-chlorophenyl)furan-2-yl)acrylic acid | C₁₃H₉ClO₃ | Antimicrobial |
(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid | C₁₃H₉NO₅ | Anticancer |
(E)-3-(5-(4-methoxyphenyl)furan-2-yl)acrylic acid | C₁₃H₉O₃ | Anti-inflammatory |
This table illustrates that while similar compounds exhibit diverse biological activities, the chlorinated derivative may offer unique advantages in terms of potency and specificity due to its structural characteristics.
Case Studies
- Antimicrobial Study : A recent study demonstrated that derivatives of this compound showed significant antibacterial activity with an IC50 value of 31.64 μM against DNA gyrase, indicating a strong potential for development as an antibiotic agent .
- Enzyme Inhibition : Research indicates that the compound can effectively inhibit enzyme activity related to bacterial growth, suggesting applications in drug development targeting resistant strains of bacteria.
Applications
The versatility of this compound extends beyond antimicrobial applications:
- Agricultural Chemicals : Potential use as a pesticide or herbicide due to its biological activity.
- Material Science : As a monomer in polymer chemistry for developing new materials with specific properties.
Properties
IUPAC Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-3-1-2-9(8-10)12-6-4-11(17-12)5-7-13(15)16/h1-8H,(H,15,16)/b7-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAPEVHCQSTXDR-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62806-36-4 | |
Record name | 2-Propenoic acid, 3-[5-(3-chlorophenyl)-2-furanyl]-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62806-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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